In-Depth Technical Guide to the WIZARD² 2470 Gamma Counter: Principle of Operation and Core Applications
In-Depth Technical Guide to the WIZARD² 2470 Gamma Counter: Principle of Operation and Core Applications
This technical guide provides a comprehensive overview of the PerkinElmer WIZARD² 2470 Automatic Gamma Counter, designed for researchers, scientists, and drug development professionals. The document details the instrument's core operational principles, technical specifications, and its application in key experimental protocols such as Radioimmunoassays (RIA) and Chromium-51 release assays.
Core Principle of Operation: Scintillation Detection
The WIZARD² 2470 operates on the principle of scintillation counting, a highly sensitive method for detecting and quantifying gamma radiation.[1] The process begins when a gamma ray emitted from a sample interacts with a scintillator material within the detector.[2][3] This interaction excites the atoms of the scintillator, which then de-excite by emitting photons of visible light—a process known as scintillation.[2][3] The intensity of the light flash is directly proportional to the energy of the incident gamma ray.[3]
The key components of the WIZARD² 2470's detection system include:
-
Thallium-Activated Sodium Iodide (NaI(Tl)) Crystal: The instrument is equipped with one to ten independent well-type detectors, each containing a NaI(Tl) crystal.[4][5] This inorganic crystal is an efficient scintillator, meaning it readily absorbs gamma rays and converts their energy into light photons.[1][6] The well-type design with 4π counting geometry ensures that the sample is surrounded by the detector, maximizing the capture of emitted gamma rays and leading to high counting efficiency.[4][5]
-
Photomultiplier Tube (PMT): Optically coupled to the NaI(Tl) crystal, the PMT is a vacuum tube that is highly sensitive to light. When the photons from the scintillator strike the photocathode of the PMT, they generate a small number of electrons.[1][6] These electrons are then accelerated through a series of dynodes, with each dynode amplifying the number of electrons. This results in a measurable electrical pulse for each initial scintillation event.[2]
-
Linear Multichannel Analyzer (MCA): The electrical pulses from the PMT are sent to the MCA.[4][5] The MCA sorts these pulses based on their amplitude, which, as mentioned, is proportional to the energy of the original gamma ray.[2] The WIZARD² 2470 features a 2048-channel MCA, allowing for precise energy discrimination.[4][5] This capability is crucial for distinguishing between different radionuclides in dual-label studies and for reducing background noise.[7]
-
Data Processing and Analysis: The sorted data from the MCA is then processed by the instrument's built-in computer. The system counts the number of events within specific energy windows corresponding to the radionuclide of interest, providing a quantitative measure of the radioactivity in the sample. The results can be displayed in various units, including Counts Per Minute (CPM) and Disintegrations Per Minute (DPM).[7]
The entire detector assembly is housed within substantial lead shielding to minimize interference from external background radiation and to prevent crosstalk between samples on the conveyor.[4][5]
Technical Specifications
The WIZARD² 2470 is available in various configurations to meet different laboratory needs.[8] Key technical specifications are summarized in the tables below.
Table 1: Instrument Performance
| Parameter | Value | Reference |
| Energy Range | 15 - 1000 keV | [4][9] |
| Maximum Count Rate (for ¹²⁵I) | ~6 million DPM (~5 million CPM) | [4][9] |
| Multichannel Analyzer | 2048 channels | [4][5] |
| Dead Time | 2.5 µs | [4] |
| Radionuclide Library | 45 preset nuclides | [4][5] |
| Typical Background (¹²⁵I) | 50 CPM | [4] |
| Typical Background (⁵⁷Co) | 90 CPM | [4] |
| Typical Counting Efficiency (¹²⁵I) | 78% | [4] |
| Typical Counting Efficiency (¹²⁹I) | 58% | [4] |
| Typical Counting Efficiency (⁵¹Cr) | 6% | [4] |
Table 2: Physical and Operational Specifications
| Parameter | Value | Reference |
| Detector System | 1, 2, 5, or 10 independent well-type NaI(Tl) detectors | [4][5] |
| Crystal Dimensions | 50 mm height x 32 mm diameter | [4][5] |
| Radiation Shielding (Detector) | Minimum 12 mm lead (above and below) | [4][5] |
| Radiation Shielding (Conveyor) | 30 mm solid lead | [4][5] |
| Sample Capacity | 550 samples (55 racks) or 1000 samples (100 racks) | [4][5] |
| Sample Tube Dimensions | Up to 13 mm diameter | [7] |
| User Interface | Built-in LCD touch screen, alphanumeric keyboard, and mouse | [5] |
| Operating System | Microsoft® Windows® 10 | [5] |
Key Experimental Protocols
The WIZARD² 2470 is ideally suited for a range of applications requiring the detection of gamma-emitting isotopes.[8] Detailed methodologies for two key experiments are provided below.
Radioimmunoassay (RIA)
Radioimmunoassays are highly sensitive and specific methods used to quantify the concentration of an antigen in a sample. The principle is based on the competitive binding of a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample or standard) to a limited number of specific antibodies. As the concentration of the unlabeled antigen increases, it displaces the radiolabeled antigen from the antibody binding sites, leading to a decrease in the measured radioactivity of the antigen-antibody complex.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a series of standards with known concentrations of the unlabeled antigen.
-
Prepare unknown samples, diluting them if necessary to fall within the range of the standard curve.
-
Reconstitute the specific antibody and the radiolabeled antigen (commonly labeled with ¹²⁵I) according to the assay kit's instructions.
-
-
Assay Setup:
-
Label duplicate or triplicate tubes for total counts, non-specific binding (NSB), zero standard (B₀), each standard concentration, and each unknown sample.
-
Pipette the assay buffer into the respective tubes.
-
Add the standard solutions and unknown samples to their designated tubes.
-
Add the antibody solution to all tubes except the total counts and NSB tubes.
-
Add the radiolabeled antigen to all tubes.
-
-
Incubation:
-
Gently mix the contents of the tubes.
-
Incubate the tubes for the time and at the temperature specified by the assay protocol (e.g., 1-2 hours at room temperature or overnight at 4°C). This allows the competitive binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Antigen:
-
Add a precipitating reagent (e.g., a second antibody or polyethylene glycol) to all tubes except the total counts tubes to precipitate the antibody-antigen complexes.
-
Incubate as required to allow for complete precipitation.
-
Centrifuge the tubes to pellet the precipitated complexes.
-
Carefully decant or aspirate the supernatant containing the free radiolabeled antigen.
-
-
Gamma Counting:
-
Place the tubes containing the pellets (and the total counts tubes) into the racks for the WIZARD² 2470.
-
On the WIZARD² 2470's control software, select or create a protocol for ¹²⁵I counting. This involves defining the energy window for ¹²⁵I and the desired counting time. The instrument's software, such as MyAssays® Desktop Pro or WorkOut, is specifically designed for RIA data reduction.[4][8]
-
Initiate the counting process. The instrument will automatically measure the radioactivity in each tube.
-
-
Data Analysis:
-
The instrument's software will calculate the average CPM for each set of replicates.
-
A standard curve is generated by plotting the percentage of tracer bound (B/B₀ %) against the concentration of the standards.
-
The concentration of the antigen in the unknown samples is determined by interpolating their B/B₀ % values from the standard curve.[4]
-
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
The ⁵¹Cr release assay is a widely used method to measure cell-mediated cytotoxicity, for example, by cytotoxic T lymphocytes (CTLs) or Natural Killer (NK) cells. Target cells are labeled with radioactive sodium chromate (Na₂⁵¹CrO₄). When the target cells are lysed by effector cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.
Detailed Methodology:
-
Target Cell Labeling:
-
Resuspend the target cells in a culture medium containing fetal bovine serum.
-
Add ⁵¹Cr (as Na₂⁵¹CrO₄) to the cell suspension and incubate for 1-2 hours at 37°C to allow for cellular uptake of the radioisotope.
-
After incubation, wash the cells several times with fresh medium to remove any unincorporated ⁵¹Cr.
-
Resuspend the labeled target cells at a known concentration.
-
-
Assay Setup:
-
Plate the effector cells at various concentrations in a 96-well round-bottom plate.
-
Add a fixed number of labeled target cells to each well, resulting in different effector-to-target (E:T) ratios.
-
Prepare control wells:
-
Spontaneous Release: Labeled target cells with medium only (no effector cells). This measures the baseline release of ⁵¹Cr from healthy cells.
-
Maximum Release: Labeled target cells with a detergent solution (e.g., Triton X-100) to induce complete lysis. This represents 100% ⁵¹Cr release.
-
-
-
Incubation:
-
Centrifuge the plate briefly at a low speed to initiate cell-to-cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator to allow the cytotoxic reaction to occur.
-
-
Harvesting the Supernatant:
-
After incubation, centrifuge the plate to pellet the intact cells.
-
Carefully collect a portion of the supernatant from each well and transfer it to counting tubes compatible with the WIZARD² 2470.
-
-
Gamma Counting:
-
Load the sample tubes into the WIZARD² 2470 racks.
-
Select or create a protocol for ⁵¹Cr counting on the instrument's software, defining the appropriate energy window and counting time.
-
Start the counting sequence.
-
-
Data Analysis:
-
The percentage of specific lysis is calculated using the following formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
"Experimental Release" is the CPM from the wells with effector and target cells.
-
"Spontaneous Release" is the CPM from the wells with target cells only.
-
"Maximum Release" is the CPM from the wells with target cells and detergent.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of gamma detection in the WIZARD² 2470 and a typical experimental workflow for a Radioimmunoassay.
References
- 1. ia904508.us.archive.org [ia904508.us.archive.org]
- 2. WIZARD2 2470 Gamma Counter [uochb.cz]
- 3. WIZARD2 Automatic Gamma Counter - School of Biomedical Sciences - University of Queensland [biomedical-sciences.uq.edu.au]
- 4. Perkinelmer 2470 WIZARD2 Handbücher | ManualsLib [manualslib.de]
- 5. manuals.plus [manuals.plus]
- 6. revvity.com [revvity.com]
- 7. manuals.plus [manuals.plus]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. resources.revvity.com [resources.revvity.com]
